

Surface tension of 2-(Dodecyloxy)ethanol solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Tension of 2-(Dodecyloxy)ethanol Solutions

Introduction

2-(Dodecyloxy)ethanol, a non-ionic surfactant also known as Lauryl Ethoxylate (Laureth-1), belongs to the family of fatty alcohol ethoxylates.[1][2] Its amphiphilic molecular structure, consisting of a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic ethylene oxide headgroup, allows it to accumulate at interfaces and reduce the surface tension of aqueous solutions.[3][4] This property is fundamental to its widespread use as a wetting agent, emulsifier, and detergent in various industries, including pharmaceuticals, cosmetics, and coatings.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the surface tension properties of **2-(Dodecyloxy)ethanol** solutions. It details the experimental methodologies for characterization, presents key quantitative data, and illustrates the underlying principles of its surface activity.

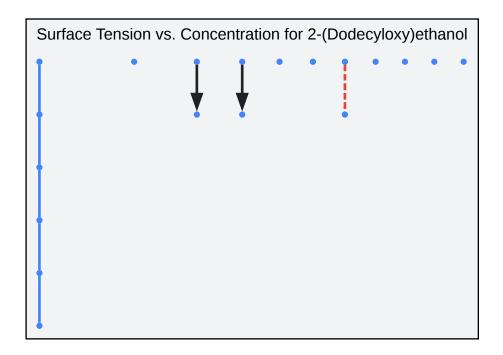
Core Concepts in Surface Activity

The defining characteristic of a surfactant like **2-(Dodecyloxy)ethanol** is its ability to lower the surface tension of a liquid. In an aqueous solution, the hydrophobic tails of the surfactant molecules orient themselves away from the water, leading to their adsorption at the air-water interface. This disrupts the cohesive energy at the surface, resulting in a decrease in surface tension.

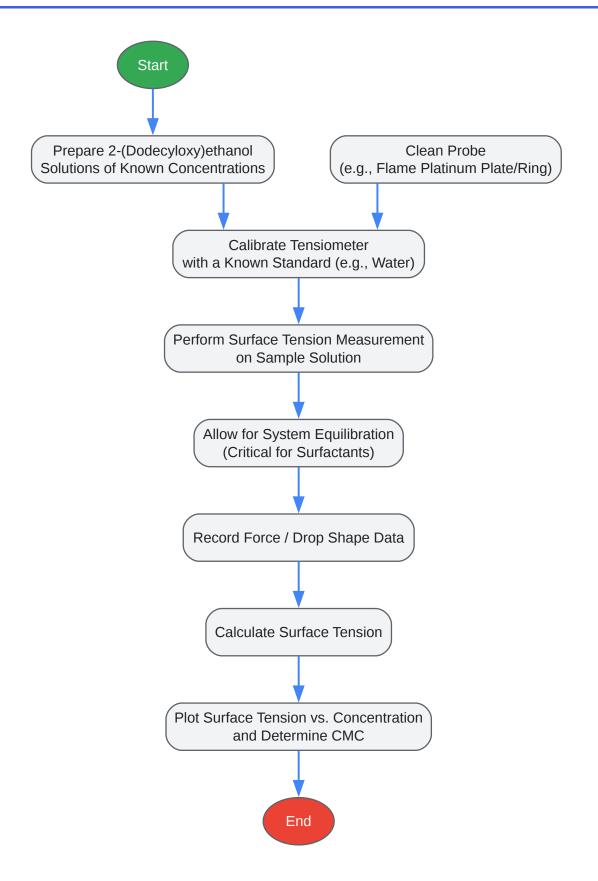
As the concentration of the surfactant increases, the surface becomes progressively more populated with monomers until it is saturated. At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers begin to self-assemble in the bulk solution into spherical aggregates called micelles.[5] Beyond the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the interface. The CMC is a crucial parameter, as it indicates the minimum concentration required to achieve the maximum surface tension reduction and is often related to the surfactant's efficiency.[6]

Quantitative Surface and Thermodynamic Properties

The following table summarizes key surface and thermodynamic properties for a commercial fatty-alcohol ethoxylate surfactant chemically similar to **2-(Dodecyloxy)ethanol** (FAE-C12-14E11) at various temperatures.[7] The data was obtained using the Wilhelmy plate method.[7]


Property	25 °C	40 °C	60 °C
Critical Micelle Concentration (CMC)	0.0409 ± 0.0012 mM	0.0379 ± 0.0010 mM	0.0330 ± 0.0005 mM
Surface Pressure at CMC (ΠCMC)	38.7 ± 0.3 mN/m	38.2 ± 0.2 mN/m	38.1 ± 0.1 mN/m
Maximum Surface Excess (Γmax)	$3.410 \pm 0.132 \times 10-6$ mol/m2	$3.321 \pm 0.105 \times 10-6$ mol/m2	$3.092 \pm 0.057 \times 10-6$ mol/m2
Minimum Area per Molecule (Amin)	48.7 ± 1.9 Å2	50.0 ± 1.6 Å2	53.7 ± 1.0 Å2

Data sourced from a study on commercial fatty-alcohol ethoxylates (FAE-C12-14E11).[7]


Visualization of Surfactant Behavior

The relationship between surfactant concentration and surface tension is a fundamental concept in surface chemistry.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]
- 2. 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LAURETH-2 Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- To cite this document: BenchChem. [Surface tension of 2-(Dodecyloxy)ethanol solutions].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1195059#surface-tension-of-2-dodecyloxy-ethanol-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com